molecular formula C5H10O2 B6238852 rac-(3R,4R)-4-methyloxolan-3-ol, cis CAS No. 2411104-30-6

rac-(3R,4R)-4-methyloxolan-3-ol, cis

Cat. No.: B6238852
CAS No.: 2411104-30-6
M. Wt: 102.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “rac-(3R,4R)-4-methyloxolan-3-ol, cis” are not available, there are related compounds with known synthesis methods. For example, the compound “(3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol” was synthesized in five steps involving a 1,3-dipolar cycloaddition of the nitrone formed from formaldehyde and N-benzylhydroxylamine to diethyl maleate .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-methyloxolan-3-ol, cis involves the conversion of a starting material into an intermediate, which is then converted into the final product through a series of reactions.", "Starting Materials": [ "4-methyl-3-penten-2-ol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methyl-3-penten-2-ol with sodium borohydride in the presence of tetrahydrofuran to yield (3R,4R)-4-methyloxolan-3-ol", "Step 2: Separation of the diastereomers by column chromatography", "Step 3: Conversion of (3R,4R)-4-methyloxolan-3-ol to the cis isomer by treatment with hydrochloric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide", "Step 5: Extraction of the product with methanol and water", "Step 6: Purification of the product by column chromatography" ] }

CAS No.

2411104-30-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.